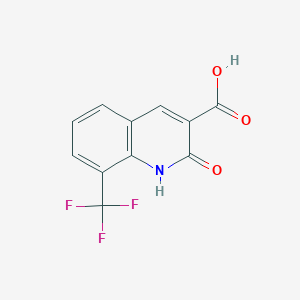![molecular formula C15H16BrNO2S B6275030 1-[4-({[2-(4-bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one CAS No. 2763759-65-3](/img/no-structure.png)
1-[4-({[2-(4-bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-({[2-(4-bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one, commonly referred to as 1-BHEE, is a synthetic compound derived from 4-bromophenyl-2-hydroxyethanamine, a natural product found in certain species of fungi. This compound is of interest to the scientific community due to its potential applications in scientific research.
Scientific Research Applications
1-BHEE has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme phosphodiesterase-4 (PDE4), which plays an important role in the regulation of inflammatory processes. In addition, it has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX2), which is involved in the production of pro-inflammatory mediators.
Mechanism of Action
The mechanism of action of 1-BHEE is thought to involve the inhibition of the enzymatic activities of PDE4 and COX2. By blocking the activity of these enzymes, 1-BHEE is able to reduce the production of pro-inflammatory mediators, thus reducing inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-BHEE have been studied in several animal models. In mice, 1-BHEE has been found to reduce inflammation, improve wound healing, and reduce the production of pro-inflammatory cytokines. In rats, 1-BHEE has been found to reduce the production of pro-inflammatory cytokines and improve the healing of ulcers.
Advantages and Limitations for Lab Experiments
1-BHEE has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is highly potent and selective for the inhibition of PDE4 and COX2. However, 1-BHEE also has some limitations, including a short half-life in vivo and potential toxicity in high concentrations.
Future Directions
1-BHEE has many potential future directions of research. These include further exploration of its mechanism of action, its potential therapeutic applications in the treatment of inflammatory diseases, and its potential use as a novel drug target. Additionally, future research could focus on the development of more potent and selective analogs of 1-BHEE, and the development of novel delivery methods for 1-BHEE in order to improve its therapeutic efficacy.
Synthesis Methods
1-BHEE can be synthesized through a two-step process. The first step involves the reaction of 4-bromophenyl-2-hydroxyethanamine with thiophen-2-ylmethyl bromide in the presence of an acid catalyst to form the intermediate 1-[4-({[2-(4-bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-2-ol. The second step involves the reduction of the intermediate with sodium borohydride to form 1-BHEE.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-bromo-4'-hydroxyacetophenone with 2-mercaptoethylamine to form 2-[4-(2-mercaptoethyl)phenyl]-2-oxoethylamine. This intermediate is then reacted with 4-bromo-α-(2-hydroxyethyl)benzenemethanamine to form the final product.", "Starting Materials": [ "2-bromo-4'-hydroxyacetophenone", "2-mercaptoethylamine", "4-bromo-α-(2-hydroxyethyl)benzenemethanamine" ], "Reaction": [ "Step 1: Reaction of 2-bromo-4'-hydroxyacetophenone with 2-mercaptoethylamine in the presence of a base such as sodium hydroxide to form 2-[4-(2-mercaptoethyl)phenyl]-2-oxoethylamine.", "Step 2: Reaction of 2-[4-(2-mercaptoethyl)phenyl]-2-oxoethylamine with 4-bromo-α-(2-hydroxyethyl)benzenemethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 1-[4-({[2-(4-bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one." ] } | |
| 2763759-65-3 | |
Molecular Formula |
C15H16BrNO2S |
Molecular Weight |
354.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



